molecular formula C10H11N3O B13031665 (1-benzyl-1H-1,2,4-triazol-3-yl)methanol

(1-benzyl-1H-1,2,4-triazol-3-yl)methanol

Cat. No.: B13031665
M. Wt: 189.21 g/mol
InChI Key: DKNXBRIBIZDRAA-UHFFFAOYSA-N
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Description

(1-benzyl-1H-1,2,4-triazol-3-yl)methanol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound has a benzyl group attached to the nitrogen atom at position 1 of the triazole ring and a hydroxymethyl group attached to the carbon atom at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-1H-1,2,4-triazol-3-yl)methanol typically involves the reaction of benzyl azide with propargyl alcohol under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction, also known as the “click” reaction, is highly efficient and provides the desired triazole product in good yields. The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) bromide or copper(I) sulfate, and a reducing agent like sodium ascorbate. The reaction is typically performed in a solvent mixture of water and tert-butanol at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-benzyl-1H-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can undergo reduction to form dihydrotriazole derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Benzyl triazole carboxylic acid or benzyl triazole aldehyde.

    Reduction: Dihydrobenzyl triazole derivatives.

    Substitution: Various substituted benzyl triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer and antiviral agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (1-benzyl-1H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound can bind to enzymes and disrupt their normal function, leading to the inhibition of microbial growth. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1-benzyl-1H-1,2,3-triazol-4-yl)methanol: Another triazole derivative with similar structural features but different biological activities.

    (1-phenyl-1H-1,2,4-triazol-3-yl)methanol: A phenyl-substituted triazole with distinct chemical properties.

    (1-methyl-1H-1,2,4-triazol-3-yl)methanol: A methyl-substituted triazole with unique reactivity.

Uniqueness

(1-benzyl-1H-1,2,4-triazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and ability to interact with biological membranes, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

(1-benzyl-1,2,4-triazol-3-yl)methanol

InChI

InChI=1S/C10H11N3O/c14-7-10-11-8-13(12-10)6-9-4-2-1-3-5-9/h1-5,8,14H,6-7H2

InChI Key

DKNXBRIBIZDRAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)CO

Origin of Product

United States

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